3-(2-Fluorophenyl)picolinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-fluorophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-10-6-2-1-4-8(10)9-5-3-7-14-11(9)12(15)16/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDYIYSGTHBKBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=CC=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001255212 | |
| Record name | 3-(2-Fluorophenyl)-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001255212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214363-16-2 | |
| Record name | 3-(2-Fluorophenyl)-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214363-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Fluorophenyl)-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001255212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Process Optimization for 3 2 Fluorophenyl Picolinic Acid
Retrosynthetic Dissection and Key Synthetic Disconnections for the 3-(2-Fluorophenyl)picolinic Acid Scaffold
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available precursor structures. For this compound, two primary disconnections guide the synthetic strategy.
The first key disconnection is the carbon-carbon bond between the pyridine (B92270) ring and the 2-fluorophenyl moiety. This disconnection suggests a cross-coupling reaction, where a 3-functionalized pyridine derivative reacts with a 2-fluorophenyl partner. This approach is central to methods like palladium-catalyzed cross-coupling and directed ortho-metalation.
A second strategic disconnection involves the carboxylic acid group at the 2-position of the pyridine ring. This suggests a functional group interconversion, pointing to a precursor such as 3-(2-fluorophenyl)-2-methylpyridine. The methyl group can then be selectively oxidized to the desired carboxylic acid in a late-stage functionalization step. This pathway allows for the construction of the core biaryl structure before introducing the acid functionality.
These two disconnections form the basis for the synthetic pathways discussed below, offering flexibility in assembling the target molecule.
Development and Refinement of Synthetic Pathways
Building upon the retrosynthetic framework, various synthetic pathways have been developed to construct the this compound scaffold with high efficiency and regioselectivity.
Regioselective Introduction of the 2-Fluorophenyl Moiety to the Pyridine Core
The formation of the aryl-pyridyl bond is a critical step in the synthesis. Advanced catalytic methods have been refined to control the regioselectivity of this transformation, ensuring the 2-fluorophenyl group is installed at the C-3 position of the picolinic acid core.
Palladium-catalyzed decarboxylative cross-coupling has emerged as a powerful tool for forming C-C bonds, using carboxylic acids as readily available and stable coupling partners. wikipedia.org In this context, a picolinic acid derivative can be coupled with an aryl halide. The reaction typically involves a dual catalytic system, often employing both palladium and a co-catalyst like copper or silver. researchgate.net
The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by a decarboxylation step often mediated by the co-catalyst to form an organometallic intermediate. Reductive elimination then yields the biaryl product and regenerates the Pd(0) catalyst. wikipedia.org Research has demonstrated the successful coupling of 3-substituted picolinic acids with various aryl halides under mild conditions, providing an efficient route to 2-arylpyridines. nih.gov
| Catalyst System | Ligand | Base/Additive | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(cod)Cl₂ / Cu₂O | 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl | K₂CO₃ | Dioxane/DMF | 100 | up to 96 | nih.gov |
| Pd(OAc)₂ / Ag₂O | None | K₂CO₃ | NMP | 190 | Moderate | researchgate.net |
| Pd(OAc)₂ | Xphos | Cs₂CO₃ | THF | 80 | Good | organic-chemistry.org |
This table presents representative conditions for palladium-catalyzed decarboxylative cross-coupling reactions relevant to the formation of aryl-pyridyl bonds.
Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic rings. harvard.edubaranlab.org In this approach, a directing metalation group (DMG) on the pyridine ring guides a strong base to deprotonate the adjacent C-3 position. The resulting organometallic intermediate can then react with an appropriate electrophile.
For the synthesis of this compound, the carboxyl group of a picolinic acid precursor can itself act as a DMG. The lithiation of the pyridine ring can be achieved using strong lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures to prevent addition to the C=N bond. researchgate.net The resulting 3-lithiated pyridine can then be quenched with a 2-fluorophenyl electrophile. Alternatively, the lithiated intermediate can undergo transmetalation to generate a pyridinylboronic acid derivative, which can then participate in a subsequent Suzuki coupling. umich.edu
| Directing Group | Base | Electrophile Source | Solvent | Temp. (°C) | Notes | Reference |
| -CONEt₂ | sec-BuLi / TMEDA | I₂ | THF | -78 | Forms 3-iodo intermediate for subsequent coupling. | harvard.edu |
| -Cl | TMPMgCl·LiCl | Various electrophiles | THF | -78 to RT | Highly hindered base for functionalized pyridines. | harvard.edu |
| -OCONEt₂ | n-BuLi | I₂ | THF | -78 | Efficient lithiation at the 3-position. | harvard.edu |
This table outlines general conditions for directed ortho-metalation on pyridine derivatives, a key strategy for installing substituents at the C-3 position.
Functionalization of the Picolinic Acid Carboxyl Group
The introduction of the carboxyl group at the C-2 position is the final key transformation. This is typically achieved through the oxidation of a methyl group, which is a stable and readily available precursor.
The selective oxidation of a 2-methyl group on the 3-(2-fluorophenyl)pyridine scaffold provides a direct route to the final picolinic acid product. This transformation requires an oxidizing agent that is potent enough to convert the methyl group to a carboxylic acid while remaining inert to the pyridine and fluorophenyl rings.
Historically, potassium permanganate (KMnO₄) has been widely used for the oxidation of alkylpyridines to their corresponding carboxylic acids. wikipedia.org The reaction is typically carried out in an aqueous medium. Another common reagent is selenium dioxide (SeO₂), which can be effective for the oxidation of 2-methylpyridine to 2-formylpyridine, a precursor that can be further oxidized to the carboxylic acid. researchgate.net More modern methods may employ catalytic systems to achieve higher selectivity and milder reaction conditions.
| Oxidant | Catalyst/Medium | Substrate | Product | Yield (%) | Reference |
| KMnO₄ | Aqueous | 2-Methylpyridine | Picolinic Acid | Good | wikipedia.org |
| SeO₂ | Refluxing Toluene | 2-Methylpyridine | 2-Formylpyridine | Good | researchgate.net |
| V₂O₅ / TiO₂ | Vapor Phase | 2-Picoline | Picolinic Acid | 19-22 | researchgate.net |
| Nitric Acid | Aqueous | 2-Picoline | Picolinic Acid | N/A | wikipedia.org |
This table summarizes various oxidation methods for converting a 2-methylpyridine precursor to a picolinic acid derivative.
Esterification and Hydrolysis Processes
The carboxylic acid moiety of this compound is central to its reactivity, readily undergoing esterification and hydrolysis reactions. These processes are fundamental for creating derivatives or for purification and isolation steps.
Esterification: The conversion of this compound to its corresponding esters is typically achieved through acid-catalyzed esterification, often referred to as Fischer esterification. This equilibrium process involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. Subsequent dehydration yields the ester and water. To drive the equilibrium towards the product, water is often removed as it is formed.
Alternatively, esterification can be accomplished under milder conditions by first converting the carboxylic acid to a more reactive intermediate. For instance, reaction with thionyl chloride (SOCl₂) or oxalyl chloride can form the acyl chloride. nih.gov This highly reactive intermediate then readily reacts with an alcohol, often in the presence of a non-nucleophilic base like triethylamine or pyridine, to afford the ester in high yield. nih.gov
Hydrolysis: The reverse reaction, the hydrolysis of a this compound ester back to the parent carboxylic acid, can be performed under either acidic or basic conditions. rsc.org
Acid-Catalyzed Hydrolysis: This process is the microscopic reverse of Fischer esterification. The ester is heated with a dilute aqueous acid, shifting the equilibrium toward the carboxylic acid and alcohol. rsc.org
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that involves treating the ester with a strong base, such as sodium hydroxide or potassium hydroxide. The hydroxide ion acts as a nucleophile, attacking the ester's carbonyl carbon. This leads to the formation of the carboxylate salt and the corresponding alcohol. A final acidification step is required to protonate the carboxylate salt and isolate the neutral this compound. The hydrolysis of esters often involves a tetrahedral intermediate which subsequently decomposes to the products. mdpi.com
Green Chemistry Principles in this compound Synthesis
The synthesis of complex molecules like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. acs.orgmagtech.com.cn Key areas of focus include the selection of solvents and the development of sustainable catalysts.
Solvent Selection and Minimization
Solvent choice is a critical component of green synthesis, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. unibo.it For the synthesis of this compound, which may involve cross-coupling reactions, traditional solvents often include toluene, dioxane, or dimethylformamide (DMF). Green chemistry principles encourage the replacement of these hazardous solvents with more benign alternatives.
| Solvent Category | Examples | Rationale for Use in Synthesis |
| Benign / Recommended | Water, Ethanol, 2-Propanol, Ethyl acetate | Low toxicity, biodegradable, derived from renewable resources (e.g., ethanol). Water is non-flammable and inexpensive. |
| Usable / Substitution Advisable | Acetonitrile, Methylcyclohexane (MCH), Toluene | Moderate environmental impact or toxicity; use should be minimized or substituted where possible. |
| Hazardous / Unfavoured | Dichloromethane (DCM), Dioxane, Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | High toxicity, environmental persistence, or associated with significant health risks. |
This interactive table provides examples of solvents categorized by their green chemistry profile. The goal in synthesizing this compound would be to utilize solvents from the "Benign" category wherever feasible.
Efforts in green chemistry also focus on minimizing the total volume of solvent used or designing solvent-free reaction conditions, for example, by using microwave-assisted synthesis which can accelerate reaction rates and reduce the need for solvents. pace.edu
Catalyst Development for Sustainable Production
Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency, reduce energy consumption, and minimize waste by enabling reactions with high atom economy. imist.ma In the context of synthesizing this compound, a key step often involves a Suzuki or similar cross-coupling reaction to form the C-C bond between the pyridine and fluorophenyl rings.
Homogeneous Catalysis: While traditional homogeneous palladium catalysts are highly effective, a green chemistry approach seeks to reduce the amount of this expensive and potentially toxic heavy metal. This can be achieved by developing highly active catalysts that work at very low loadings. For instance, advanced catalytic systems using specific ligands can enhance the efficiency of the coupling reaction. A notable example in a related field is the use of N-(2-fluorophenyl)picolinamide as a ligand in copper-catalyzed reactions, which can be performed under microwave irradiation to significantly shorten reaction times. semanticscholar.org
Heterogeneous Catalysis: A significant advance in sustainable catalysis is the development of heterogeneous catalysts. These catalysts are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), which greatly simplifies their separation from the product. This allows for easy recovery and recycling of the catalyst, reducing waste and cost. Metal-organic frameworks (MOFs), such as UiO-66-based catalysts, have been explored for the synthesis of picolinic acid derivatives, demonstrating good activity and recyclability. researchgate.net Such catalysts represent a promising avenue for the sustainable production of this compound.
Analytical Characterization Techniques for Synthetic Validation
Rigorous analytical characterization is essential to confirm the identity and purity of synthesized this compound. Advanced spectroscopic and chromatographic techniques provide detailed information beyond basic identification.
Spectroscopic Methods for Structural Confirmation
Spectroscopic methods are indispensable for elucidating the molecular structure of the synthesized compound. While experimental spectra for this compound are not widely published, its characteristic spectral data can be predicted based on its structure and data from analogous compounds like picolinic acid. chemicalbook.comresearchgate.netmzcloud.org
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the picolinic acid and the 2-fluorophenyl rings. The protons on the pyridine ring would appear as doublets or triplets in the aromatic region (typically δ 7.5-8.8 ppm). The protons on the fluorophenyl group would also resonate in the aromatic region, with their chemical shifts and coupling patterns influenced by the fluorine atom. The acidic proton of the carboxyl group would likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).
¹³C NMR: The carbon NMR spectrum would provide information on all the unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be found significantly downfield (~165-170 ppm). The aromatic carbons of the two rings would appear in the typical range of δ 120-160 ppm, with the carbon directly attached to the fluorine atom showing a large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. Key expected absorption bands for this compound are detailed in the table below.
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Characteristics |
| Carboxylic Acid O-H | Stretching | 2500-3300 | Very broad band due to hydrogen bonding |
| Aromatic C-H | Stretching | 3000-3100 | Medium to weak intensity |
| Carboxylic Acid C=O | Stretching | 1680-1720 | Strong, sharp absorption |
| Aromatic C=C | Stretching | 1450-1600 | Multiple medium to strong bands |
| C-O | Stretching | 1210-1320 | Medium intensity |
| C-F | Stretching | 1100-1250 | Strong intensity |
This interactive table outlines the predicted characteristic infrared absorption frequencies for the key functional groups in this compound.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₂H₈FNO₂), the expected exact mass of the molecular ion [M]⁺ would be approximately 217.054 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Chromatographic Purity Assessment
Chromatographic techniques are essential for determining the purity of the final product and for identifying any impurities. nih.gov High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose.
A typical purity assessment for this compound would employ a reversed-phase HPLC method.
Stationary Phase: A C18 (octadecylsilyl) column is commonly used, which separates compounds based on their hydrophobicity.
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol is typical. The gradient would start with a higher proportion of the aqueous phase and gradually increase the organic phase concentration to elute compounds of increasing hydrophobicity.
Detection: A UV detector is commonly used, monitoring at a wavelength where the aromatic rings of the molecule absorb strongly (e.g., around 254 nm). For more detailed analysis and impurity identification, an HPLC system can be coupled to a mass spectrometer (LC-MS), which provides mass information for each eluting peak. nih.gov
The purity is determined by integrating the area of the main product peak and comparing it to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak with minimal contributions from other peaks.
Investigation of Chemical Reactivity and Derivatization Pathways
Electrophilic and Nucleophilic Reactions on the Pyridine (B92270) and Fluorophenyl Moieties
The pyridine ring is generally less susceptible to electrophilic aromatic substitution than benzene (B151609) due to the deactivating effect of the nitrogen atom. quimicaorganica.org When such reactions do occur, they are predicted to favor positions 3 and 5 to avoid the formation of an unstable cationic intermediate with a positive charge on the electronegative nitrogen atom. quimicaorganica.orgaklectures.com In the case of 3-(2-Fluorophenyl)picolinic acid, the 3-position is already substituted. The carboxylic acid group is a deactivating group, further reducing the ring's reactivity towards electrophiles. Therefore, any electrophilic substitution on the pyridine ring would be expected to be challenging and likely occur at the 5-position.
Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions. quimicaorganica.orgquora.com While the 2-position is occupied by the carboxylic acid, the presence of a good leaving group at this position could facilitate nucleophilic attack. The 2-fluorophenyl substituent at the 3-position will exert both electronic and steric influences on these reactions.
The 2-fluorophenyl ring itself can undergo electrophilic substitution. The fluorine atom is an ortho, para-directing but deactivating substituent. The presence of the picolinic acid moiety at the ortho position will sterically hinder further substitution at the adjacent positions of the phenyl ring.
Nucleophilic aromatic substitution (SNAr) on the 2-fluorophenyl ring, involving the displacement of the fluoride, is a plausible reaction, especially with strong nucleophiles. nih.govacs.orgresearchgate.net The rate of such reactions is influenced by the electronic nature of other substituents on the ring. researchgate.net
Transformations of the Carboxylic Acid Functional Group
The carboxylic acid group is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of various derivatives.
The carboxylic acid functionality of this compound is readily converted to amides and esters through standard synthetic methodologies. Amidation can be achieved by coupling the acid with a primary or secondary amine using a variety of coupling agents. Similarly, esterification can be performed by reacting the acid with an alcohol under acidic conditions or by converting the acid to a more reactive species like an acid chloride followed by reaction with an alcohol. researchgate.netnih.gov The formation of picolinic amides has been reported to be a straightforward process. cam.ac.uknih.govresearchgate.net
Table 1: Representative Conditions for Amidation and Esterification of Picolinic Acid Derivatives
| Reaction | Reagents and Conditions | Product | Reference(s) |
| Amidation | Picolinic acid, N-alkylaniline, Thionyl chloride | N-alkyl-N-phenylpicolinamide | nih.govresearchgate.net |
| Esterification | Picolinic acid, p-nitrophenol, DCC | p-nitrophenyl picolinate | nih.gov |
| Esterification | Isonicotinic acid, N-hydroxysuccinimide, DCC | N-hydroxysuccinimidyl isonicotinate | nih.gov |
This table presents data for picolinic acid and isonicotinic acid as illustrative examples.
The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). However, the reactivity of the pyridine ring towards such reagents must be considered. The reduction of picolinic amides to the corresponding amines has been achieved using zinc in aqueous hydrochloric acid. cam.ac.uk
Picolinic acids are known to undergo decarboxylation under thermal conditions. wikipedia.org This reaction, known as the Hammick reaction, proceeds through a reactive intermediate and can be used to form 2-substituted pyridines in the presence of carbonyl compounds. wikipedia.orgwikipedia.org Studies on substituted picolinic acids have shown that both electron-withdrawing and electron-releasing groups at the 3-position can accelerate the rate of decarboxylation of the acid form, while they tend to inhibit the decarboxylation of the corresponding anion. cdnsciencepub.comresearchgate.net This acceleration in the acid is attributed to steric hindrance that disrupts the coplanarity of the carboxyl group with the pyridine ring, thereby weakening the C-C bond. cdnsciencepub.com
Exploration of Chelation Chemistry and Metal Ion Complexation
Picolinic acid is a well-known and effective chelating agent for a variety of metal ions. wikipedia.org The nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated carboxyl group act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. wikipedia.orgnih.gov
The stability of the metal complexes of this compound will be a critical factor in its potential applications. The stability of metal complexes is quantified by their stability constants (log K). Higher values of log K indicate more stable complexes. The stability of picolinic acid complexes with various metal ions has been extensively studied. nih.govacs.org The introduction of the 2-fluorophenyl group at the 3-position is expected to influence the stability of the metal complexes due to a combination of electronic and steric effects. The electron-withdrawing nature of the fluorine atom could slightly decrease the basicity of the pyridine nitrogen, potentially leading to a minor decrease in complex stability compared to unsubstituted picolinic acid.
Ligand exchange dynamics in metal complexes are crucial for understanding their reactivity in solution. In the context of this compound complexes, the rate of ligand exchange will be influenced by the strength of the metal-ligand bonds and the steric environment around the metal center. rsc.org
| Metal Ion | log β₁ | log β₂ | log β₃ | Reference(s) |
| Cu(II) | 8.0 | 14.7 | - | acs.org |
| Ni(II) | 6.8 | 12.5 | 17.2 | acs.org |
| Co(II) | 6.1 | 11.2 | 15.2 | acs.org |
| Zn(II) | 5.6 | 10.4 | 14.1 | acs.org |
| Fe(II) | 5.2 | 9.5 | - | acs.org |
| Mn(II) | 4.2 | 7.5 | - | acs.org |
| Ga(III) | - | 16.23 | 20.86 | nih.gov |
This table provides stability constant data for the parent picolinic acid and is intended to serve as a reference for the expected behavior of this compound.
Rational Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies
The development of novel therapeutic agents often relies on the strategic modification of a lead compound to enhance potency, selectivity, and pharmacokinetic properties. For a molecule like this compound, a biaryl structure composed of a fluorophenyl ring and a picolinic acid moiety, SAR studies would involve the synthesis of a library of analogues with systematic variations.
Systematic Modification of the Fluorophenyl Ring Substituents
The 2-fluorophenyl group offers multiple vectors for modification to explore its role in target binding. The fluorine atom itself is a key feature; its replacement with other halogens (Cl, Br) or small electron-withdrawing (e.g., CN, CF₃) or electron-donating (e.g., OCH₃, CH₃) groups can probe the importance of electronics and sterics at this position.
Furthermore, the remaining open positions on the phenyl ring (3', 4', 5', and 6') are prime candidates for substitution. A systematic SAR exploration would involve introducing a variety of substituents at these positions to map out the steric and electronic requirements for optimal activity. For instance, studies on other bioactive compounds, such as betulinic acid derivatives, have shown that the position and nature of substituents on an aromatic ring can dramatically influence potency. nih.gov In one such study, di- and tri-methoxy substituted derivatives were found to be more potent than their monomethoxy counterparts, highlighting that a 3,4-disubstituted pattern was beneficial for anti-HIV activity. nih.gov This principle of exploring mono-, di-, and tri-substituted patterns could be applied to the fluorophenyl ring of this compound to identify favorable interactions.
Table 1: Proposed Analogues of this compound with Modifications on the Phenyl Ring
| Base Compound | Modification | Rationale |
| This compound | Replace 2-F with 2-Cl | Probe effect of halogen size and electronegativity. |
| This compound | Add 4'-OCH₃ group | Introduce an electron-donating group. |
| This compound | Add 4'-CF₃ group | Introduce a strong electron-withdrawing group. |
| This compound | Add 3',4'-di-OH groups | Explore impact of hydrogen bond donors. |
This systematic approach allows for the development of a comprehensive SAR map, guiding further optimization efforts. nih.govnih.gov
Bioisosteric Replacements within the Picolinic Acid Scaffold
Bioisosteric replacement is a powerful strategy in drug design to improve a molecule's properties while retaining its desired biological activity. drughunter.comspirochem.com The picolinic acid scaffold of the title compound contains two key functional groups amenable to such modifications: the carboxylic acid and the pyridine nitrogen.
The carboxylic acid group is often a liability in drug candidates due to metabolic instability or poor membrane permeability. nih.gov Medicinal chemists frequently replace it with other acidic groups to mitigate these issues. nih.govnih.gov A common and effective non-classical bioisostere for a carboxylic acid is the 1H-tetrazole ring, which has a similar pKa but is more lipophilic. drughunter.com Other potential replacements include hydroxamic acids, sulfonamides, and phosphonic acids, each offering a different profile of acidity, polarity, and hydrogen bonding capability. nih.gov The choice of bioisostere is highly context-dependent, and screening a panel of such replacements is a standard approach in lead optimization. drughunter.comnih.gov
The nitrogen atom in the pyridine ring is also a candidate for modification. While direct replacement is less common, one could explore moving the nitrogen to other positions in the ring (to form nicotinic or isonicotinic acid analogues) to alter the molecule's geometry and hydrogen bonding potential.
Table 2: Potential Bioisosteric Replacements for the Carboxylic Acid Group
| Original Moiety | Bioisosteric Replacement | Key Properties | Reference |
| Carboxylic Acid | 1H-Tetrazole | Similar pKa (~4.5-4.9), more lipophilic. | drughunter.com |
| Carboxylic Acid | Hydroxamic Acid | Moderately acidic (pKa ~8-9), strong metal chelator. | nih.gov |
| Carboxylic Acid | Acylsulfonamide | Can establish similar H-bond geometry; pKa can be tuned. | nih.gov |
| Carboxylic Acid | Phosphonic Acid | More polar than carboxylic acid, can alter intrinsic activity. | nih.gov |
Stereochemical Variations and Their Synthetic Access
Biaryl compounds like this compound can exhibit a form of axial chirality known as atropisomerism. nih.govchemistryviews.org This occurs when rotation around the single bond connecting the two aryl rings is hindered due to steric clashes between bulky ortho-substituents. chemistryviews.org In this case, the substituents at the 2-position of the pyridine ring (the carboxylic acid) and the 2'-position of the phenyl ring (the fluorine atom) could potentially restrict rotation, leading to stable, non-interconverting atropisomers (enantiomers that can be isolated).
The existence of stable atropisomers has significant implications for drug design, as one atropisomer often exhibits greater potency or a different pharmacological profile than the other. nih.gov For instance, in the development of a RET kinase inhibitor, the (Rₐ)-atropisomer was found to be significantly more potent than the (Sₐ)-atropisomer. nih.gov Therefore, a thorough investigation would require the synthesis and biological evaluation of the individual atropisomers of this compound and its analogues.
Synthetic access to optically active atropisomers can be challenging. Methods often rely on chiral resolution of the racemic mixture using techniques like chiral high-performance liquid chromatography (HPLC). chemistryviews.org Alternatively, stereoselective synthesis strategies can be employed. One such approach is the Suzuki-Miyaura cross-coupling reaction using optically active precursors, which has been successfully used to synthesize atropisomeric bis-isochromans. mdpi.com The rotational energy barriers can be studied using dynamic NMR spectroscopy and computational methods to determine the stability of the atropisomers. nih.gov
The investigation into these stereochemical variations is crucial, as controlling the axial chirality can be a key factor in achieving selectivity and potency in drug candidates. nih.gov
Mechanistic Investigations of Biological Activities in Advanced Preclinical Models
In Vitro Biological Screening and Target Identification Strategies
The initial phase of mechanistic investigation typically involves a broad screening of the compound's activity against various biological targets to identify potential interactions and cellular effects.
Receptor Binding and Modulation Assays (e.g., allosteric modulation)
No publically accessible studies detailing the results of receptor binding or modulation assays for 3-(2-Fluorophenyl)picolinic acid were identified. Consequently, its ability to bind to specific cellular receptors or act as an allosteric modulator remains uncharacterized.
Cell-Based Assays for Phenotypic Screening and Pathway Activation
Information regarding the performance of this compound in cell-based phenotypic screens or pathway activation assays is not available in the current scientific literature. Therefore, its effects on cellular phenotypes and specific signaling pathways have not been documented.
Elucidation of Molecular Mechanisms of Action
Following target identification, research typically focuses on elucidating the specific molecular pathways and cellular processes affected by the compound.
Analysis of Intracellular Signaling Cascade Perturbations
There are no available research findings that analyze perturbations in intracellular signaling cascades resulting from treatment with this compound. The impact of this compound on specific signaling molecules and pathways has not been investigated or reported.
Investigation of Specific Cellular Processes (e.g., apoptosis induction, autophagy modulation, anti-viral replication mechanisms)
Specific investigations into the effects of this compound on key cellular processes have not been reported. There is no available data to confirm or deny its role in apoptosis induction, modulation of autophagy, or mechanisms related to the inhibition of viral replication.
Protein-Ligand Interaction Studies and Binding Site Characterization
While specific protein-ligand interaction studies for this compound are not extensively documented in publicly available research, significant insights can be drawn from molecular docking and binding studies of structurally related picolinic acid derivatives. These analogs, particularly those developed as synthetic auxin herbicides, have been studied for their interaction with the auxin-signaling F-box protein 5 (AFB5). nih.govnih.gov
Molecular docking simulations are computational techniques used to predict how a small molecule (ligand) binds to a receptor's binding site. frontiersin.org For picolinic acid-based herbicides, these studies have been crucial in elucidating their mechanism of action. nih.govnih.gov Research on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives, for instance, has shown that these compounds bind effectively within the pocket of the AFB5 receptor. nih.govresearchgate.net
The binding is typically characterized by a series of interactions between the ligand and key amino acid residues in the receptor's binding cavity. For a representative compound, 4-amino-3,5-dichloro-6-(5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)picolinic acid (compound V-7), docking studies revealed several key interactions within the AFB5 binding site. nih.gov The carboxyl group of the picolinic acid moiety is crucial, often forming hydrogen bonds with surrounding residues. The substituted aryl group at the 6-position fits into a hydrophobic pocket, contributing to the binding affinity.
| Interaction Type | Ligand Group | Receptor Residue |
| Hydrogen Bond | Carboxyl group | Specific amino acid(s) in the AFB5 binding pocket |
| Hydrophobic Interaction | Substituted aryl ring | Hydrophobic residues lining the binding cavity |
| Pi-Pi Stacking | Pyridine (B92270)/Aryl rings | Aromatic residues (e.g., Phenylalanine, Tyrosine) |
The data in this table is illustrative of interactions observed for potent picolinic acid analogs binding to the AFB5 receptor, as detailed in molecular docking studies. nih.gov
These computational models suggest that the picolinic acid core acts as a scaffold, positioning the essential carboxylic acid and the larger substituent (like the fluorophenyl group) for optimal interaction with the target protein. The specific nature of the substituent significantly influences the binding energy and selectivity.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Mechanism Relationship (SMR) Development
Quantitative Structure-Activity Relationship (QSAR) studies are essential computational tools in medicinal chemistry and agrochemical research. They establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For picolinic acid derivatives, 3D-QSAR models have been successfully developed to guide the synthesis of more potent herbicides. nih.govnih.gov These models provide a quantitative basis for understanding how modifications to the molecular structure affect the compound's efficacy.
Structure-activity relationship (SAR) studies on picolinic acid analogs have identified several key structural features that govern their biological potency. These studies systematically modify parts of the molecule and assess the impact on activity, providing a roadmap for designing more effective compounds. eurekaselect.com
For picolinic acid derivatives acting as herbicides, research has demonstrated that:
Substitution on the Aryl Ring: The nature and position of substituents on the aryl ring (analogous to the 2-fluorophenyl group) are critical. For a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, the presence of electron-withdrawing groups on the aryl ring was found to be beneficial for activity. nih.govmdpi.com
The Picolinic Acid Core: The 4-amino and 3,5-dichloro substitutions on the picolinic acid ring itself are important for high herbicidal activity in certain classes of these compounds. nih.gov
Hydrophobicity and Charge: A broader Quantitative Structure Toxicity Relationship (QSTR) study on various picolinic acid analogs identified the partial charge on the pyridine nitrogen atom and the compound's hydrophobicity (logP) as the two most critical molecular descriptors influencing their growth-inhibitory effects. arvojournals.org This suggests that the ability to chelate metal ions and the ability to cross cell membranes are fundamental to their biological action. arvojournals.org
| Structural Feature / Property | Observation | Impact on Potency |
| Aryl Substituent Position | Substituents at the 4-position (para) of the aryl ring often show high activity. nih.gov | Potentiation |
| Aryl Substituent Electronics | Electron-withdrawing groups (e.g., Cl, CF3) on the aryl ring enhance activity. nih.gov | Potentiation |
| Picolinic Acid Substituents | Introduction of a pyrazolyl group at the 6-position can significantly increase herbicidal activity compared to older compounds like clopyralid. nih.gov | Potentiation |
| Hydrophobicity (logP) | An optimal level of hydrophobicity is required for membrane transport. arvojournals.org | Potentiation (up to an optimum) |
| Pyridine Nitrogen Charge | A higher partial charge on the nitrogen is correlated with the ability to chelate essential metal ions like Zn2+ and Fe2+. arvojournals.org | Potentiation |
This table summarizes general SAR trends observed across various studies of picolinic acid derivatives. nih.govarvojournals.org
A pharmacophore is an abstract description of molecular features that are necessary for a drug or ligand to recognize and interact with a specific biological target. nih.govresearchgate.net Ligand-based and structure-based methods are used to develop pharmacophore models that guide the design of new molecules with desired biological activity. nih.govimtm.cz
Based on the structure of this compound and SAR data from its analogs, a hypothetical pharmacophore model can be proposed. The key elements include:
A Hydrogen Bond Acceptor/Negative Ionizable Feature: This is represented by the carboxylic acid group, which is crucial for anchoring the molecule in the binding site of target proteins like AFB5 through hydrogen bonding or ionic interactions. nih.gov
An Aromatic Ring Feature: The pyridine ring serves as a central scaffold.
A Hydrophobic/Aromatic Feature: The 2-fluorophenyl group provides a key hydrophobic interaction domain. Its spatial orientation relative to the picolinic acid core is critical for fitting into hydrophobic pockets within the receptor.
A Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor.
The spatial arrangement of these features is paramount. 3D-QSAR studies on related compounds utilize Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to generate contour maps. These maps visualize the spatial requirements for activity:
Steric Fields (Green/Yellow Contours): Indicate regions where bulky groups are favored (green) or disfavored (yellow) for enhancing biological activity. For potent picolinic acid herbicides, bulky substituents are generally favored on the aryl ring at the 6-position. nih.gov
Electrostatic Fields (Blue/Red Contours): Show areas where electropositive (blue) or electronegative (red) groups are preferred. The region around the carboxylic acid consistently shows a preference for electronegative potential, highlighting its role as a key binding element. nih.gov
These models collectively indicate that the precise three-dimensional arrangement of a hydrogen-bonding acidic group, a central aromatic scaffold, and a properly positioned hydrophobic aryl substituent constitutes the essential pharmacophore for this class of biologically active molecules.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods, such as Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations can elucidate the electronic structure, reactivity, and spectroscopic properties of 3-(2-Fluorophenyl)picolinic acid. Key parameters that would be investigated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap, which is a critical indicator of chemical reactivity and stability.
Table 1: Hypothetical Quantum Chemical Data for this compound
| Parameter | Predicted Value | Significance |
| HOMO Energy | --- | Relates to electron-donating ability |
| LUMO Energy | --- | Relates to electron-accepting ability |
| HOMO-LUMO Gap | --- | Indicator of chemical reactivity |
| Dipole Moment | --- | Indicates overall polarity |
| Mulliken Atomic Charges | --- | Describes charge distribution on each atom |
Note: The table above is illustrative. No published data is available to populate these fields for this compound.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To explore the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are indispensable tools. Molecular docking would predict the preferred binding orientation of the molecule within the active site of a biological target, such as an enzyme or receptor. This is followed by MD simulations, which provide a dynamic view of the ligand-target complex over time, assessing the stability of the interaction and identifying key intermolecular forces like hydrogen bonds and hydrophobic interactions.
Predictive Modeling for Biological Activity (e.g., QSAR)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. For a novel compound like this compound, a QSAR model built from a dataset of structurally related picolinic acid derivatives could predict its potential efficacy. These models rely on molecular descriptors that quantify various aspects of the molecule's physicochemical properties.
Virtual Screening and Computational Lead Optimization Strategies
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If this compound were identified as a "hit" from such a screen, computational lead optimization strategies would be employed. This involves designing and evaluating virtual modifications to the molecule's structure to improve its binding affinity, selectivity, and pharmacokinetic properties.
Conformational Analysis and Energy Landscape Mapping
The biological activity and physical properties of a flexible molecule like this compound are dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule. By mapping the potential energy surface, researchers can understand the relative energies of different conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with a biological target.
Emerging Research Frontiers and Future Prospects
Development of Advanced Methodologies for Mechanistic Elucidation
A complete understanding of the mechanism of action for any bioactive compound requires the identification of its direct molecular targets and the subsequent effects on cellular pathways. For 3-(2-Fluorophenyl)picolinic acid, advanced techniques such as chemoproteomics and CRISPR screening are poised to provide these crucial insights.
Chemoproteomics: This approach utilizes chemical probes to identify the full spectrum of protein targets of a small molecule within a complex biological sample. nih.gov For a compound like this compound, a "clickable" version of the molecule could be synthesized. This probe would be designed to retain the core biological activity while allowing for the attachment of a reporter tag (e.g., biotin or a fluorescent dye) after it has bound to its cellular targets. Subsequent isolation and identification of these tagged proteins via mass spectrometry would provide a comprehensive, unbiased map of the compound's interactome. This would move beyond the presumed targets like zinc finger proteins to potentially uncover novel binding partners and mechanisms.
CRISPR Screening: Genome-wide CRISPR screens, using either gene knockout (CRISPR-KO) or activation (CRISPRa) libraries, offer a powerful, complementary approach to target identification and mechanistic elucidation. cancer.gov By systematically knocking out or overexpressing every gene in the genome, researchers can identify which genes make cells either sensitive or resistant to this compound. ox.ac.uk For instance, a screen might reveal that cells lacking a specific metabolic enzyme or a transport protein become highly resistant to the compound, suggesting that these proteins are involved in its uptake or activation. Conversely, the knockout of a gene that confers resistance could point to a component of the target pathway.
The data generated from such screens can be vast and is often represented in a way that highlights genes whose perturbation leads to a significant change in fitness in the presence of the compound.
Table 1: Illustrative Data Output from a Hypothetical CRISPR-KO Screen with this compound
| Gene | Function | Phenotype | Interpretation |
|---|---|---|---|
| ZFP36 | Zinc Finger Protein | Resistance | ZFP36 may be a direct target; its absence removes the binding site, leading to resistance. |
| SLC30A1 | Zinc Transporter | Resistance | This transporter may be required for the compound's entry into the cell or a specific cellular compartment. |
| MT1A | Metallothionein | Sensitivity | MT1A binds excess metal ions; its absence could increase the compound's effective concentration. |
This table is for illustrative purposes only and represents hypothetical outcomes.
Application in Chemical Probe Development for Biological System Perturbation
A chemical probe is a highly selective small molecule used to study the function of a specific protein or pathway in a biological system. nih.gov While this compound itself shows biological activity, its development into a validated chemical probe would require rigorous characterization of its selectivity and mechanism. The goal is to create a tool that researchers can use with confidence to perturb a specific biological target. cambridgemedchemconsulting.com
The development process would involve:
Synthesis of Analogs: Creating a library of related molecules to establish a clear structure-activity relationship (SAR). This helps in identifying the key chemical features required for activity.
Selectivity Profiling: Testing the compound against a broad panel of proteins and enzymes to ensure it does not have significant off-target effects that could confound experimental results.
Development of a Negative Control: Synthesizing a structurally similar but inactive analog. This is crucial for distinguishing on-target effects from non-specific or compound-related artifacts.
Once validated, a probe based on the this compound scaffold could be used to investigate the temporal dynamics of its target pathway in a way that genetic methods like RNAi or CRISPR cannot, as a probe's effect can be initiated and washed out with precise timing. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast datasets to predict the properties of new molecules. mdpi.com For the this compound scaffold, these technologies offer a path to accelerated optimization and the discovery of new analogs with enhanced properties.
Predictive Modeling: By training ML algorithms on existing data for picolinic acid derivatives, it is possible to build models that predict the biological activity, toxicity, and pharmacokinetic properties of novel, yet-to-be-synthesized compounds. nih.gov This allows chemists to prioritize the synthesis of molecules with the highest probability of success.
De Novo Design: Generative AI models can design entirely new molecules based on a desired set of properties. acm.org For example, an algorithm could be tasked to generate novel picolinic acid derivatives that are predicted to have high potency for a specific target, good cell permeability, and low toxicity.
Quantitative Structure-Activity Relationship (QSAR): AI can enhance traditional QSAR studies, which correlate variations in a molecule's structure with changes in its biological activity. arvojournals.org Deep neural networks can identify complex, non-linear relationships that are missed by conventional methods, leading to more accurate predictions and a deeper understanding of the chemical features that drive activity. nih.gov Research on picolinic acid analogs has already shown that properties like hydrophobicity (logP) and the partial charge on the nitrogen atom are key determinants of their biological effects. arvojournals.org
Table 2: Application of AI/ML in the Optimization of this compound
| AI/ML Application | Objective | Example Input Data | Predicted Output |
|---|---|---|---|
| QSAR Modeling | Predict biological activity of new analogs. | Structures and IC50 values of known picolinic acids. | Predicted IC50 for a novel analog. |
| ADMET Prediction | Estimate absorption, distribution, metabolism, excretion, and toxicity. | Chemical structures and experimental ADMET data. | Likelihood of a compound having favorable drug-like properties. |
Collaborative Research Initiatives in Chemical Biology and Drug Discovery
The complexity and cost of modern drug discovery and chemical biology research necessitate collaborative efforts. The full potential of compounds like this compound is most likely to be realized through partnerships between academic institutions, pharmaceutical companies, and government-led initiatives.
These collaborations can:
Provide Access to Resources: Large-scale screening facilities, compound libraries, and specialized expertise are often concentrated in dedicated centers. Collaborative projects allow broader access to these resources.
Foster Interdisciplinary Research: The development of a new chemical entity requires expertise in chemistry, biology, pharmacology, and computational science. Collaborative initiatives bring these diverse skill sets together.
Generate Publicly Available Data: Initiatives like the Molecular Libraries Program (MLP) have successfully generated a wealth of publicly accessible data on small molecules, including chemical probes, which has spurred further research across the scientific community. drugtargetreview.com
The exploration of the this compound scaffold and its potential targets would be an ideal candidate for such a collaborative project, enabling the comprehensive biological and chemical interrogation required to translate a promising molecule into a valuable research tool or therapeutic lead.
Q & A
Q. In pharmacological studies, what in vitro models are appropriate for evaluating bioactivity?
- Methodological Answer : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity assays (IC₅₀ via SRB staining) and RAW 264.7 macrophages for anti-inflammatory testing (TNF-α ELISA). Molecular docking (AutoDock Vina) predicts binding affinity to targets like COX-2 or IDO-1, validated by SPR or ITC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
